5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-25-17-9-11-22(12-10-17)16-6-4-15(5-7-16)21-27(23,24)19-13-14(20)3-8-18(19)26-2/h3-8,13,17,21H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJWYTYDADGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-(4-methoxypiperidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Pyridazinyl Analog (C₁₈H₁₆FN₃O₅S₂): A closely related compound, 5-fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide, replaces the 4-methoxypiperidine with a 6-(methylsulfonyl)pyridazinyl group. The molecular weight (437.460) is comparable, but the pyridazinyl group may alter target selectivity or solubility .
- Thiazinan Derivative (C₁₉H₂₅N₃O₄S₂): The compound 5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzenesulfonamide features a thiazinan ring with a sulfone group. The 4-methylpiperidine substituent may reduce steric hindrance compared to the 4-methoxy analog .
Heterocyclic Core Modifications
Pyrimidine-Based Analog (C₂₂H₂₃BrN₄O₃S₂) :
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide incorporates a pyrimidine ring substituted with bromine and piperidin-1-yl groups. The bromine atom increases molecular weight (557.52 vs. ~437 for the target compound) and may influence halogen-bonding interactions. The pyrimidine core could enhance binding to nucleotide-binding proteins or kinases .Simplified Benzenesulfonamide (C₁₃H₁₄N₂O₃S) :
N-(4-Methoxyphenyl)benzenesulfonamide lacks the fluorine and 4-methoxypiperidine substituents. Its lower molecular weight (294.33) correlates with reduced complexity and possibly lower target affinity. However, this simpler structure serves as a foundational scaffold for structure-activity relationship (SAR) studies .
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Crystallography : The use of SHELX software () in resolving crystal structures of related compounds (e.g., ) highlights the importance of X-ray data in confirming substituent orientation and hydrogen-bonding networks, which are critical for rational drug design .
- Synthetic Routes : and outline synthetic methodologies for fluorinated sulfonamides, emphasizing the role of nucleophilic substitution and coupling reactions in introducing diverse substituents .
Biological Activity
5-Fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 357.46 g/mol. The structure features a sulfonamide group, which is known for its pharmacological significance, particularly in the development of antimicrobial agents.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Modulation of Protein Interactions : The presence of the methoxy and piperidine groups may enhance interactions with specific proteins or receptors, potentially leading to therapeutic effects.
Antimicrobial Activity
Sulfonamide derivatives have historically been used as antibiotics. Studies suggest that this compound may exhibit similar properties:
- Bacterial Inhibition : Preliminary assays indicate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer properties of sulfonamide derivatives. The compound may induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.
Case studies have reported promising results:
- Study on Breast Cancer Cells : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.
- Study on Lung Cancer Cells : Induced apoptosis was confirmed via flow cytometry, showing increased annexin V positivity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential:
- Absorption : The compound shows moderate permeability across biological membranes, suggesting potential for oral bioavailability.
- Metabolism : Preliminary data indicate involvement in cytochrome P450 pathways, particularly CYP2D6 and CYP3A4.
- Toxicity Profile : Toxicological assessments reveal low acute toxicity; however, chronic exposure studies are needed to fully elucidate safety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution for sulfonamide bond formation, followed by coupling of the methoxypiperidine moiety. Key steps include:
- Sulfonylation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-aminophenyl intermediates under controlled pH (7–9) and low temperature (0–5°C) to prevent hydrolysis .
- Piperidine functionalization : Introducing the 4-methoxypiperidine group via Buchwald-Hartwig amination or SNAr reactions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Key techniques :
- NMR : , , and NMR to confirm substituent positions and purity. For example, the fluorine atom at position 5 shows a distinct shift near -110 ppm .
- XRD : Single-crystal X-ray diffraction to resolve bond angles and dihedral angles, particularly for the sulfonamide linker and piperidine ring conformation .
- MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated [M+H]⁺ = 435.15 g/mol) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, correlating with enzyme inhibition (e.g., cyclooxygenase-2) .
- Molecular docking : Simulate binding affinities to targets like serotonin receptors (5-HT₆) using AutoDock Vina. The methoxypiperidine group may enhance hydrophobic interactions in the receptor pocket .
- QSAR studies : Derive regression models using descriptors like logP and polar surface area to optimize pharmacokinetic properties .
Q. What strategies resolve contradictory bioactivity data across in vitro assays?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions.
- Experimental refinement :
- Buffer optimization : Test Tris-HCl vs. HEPES buffers to stabilize pH-sensitive interactions .
- Control for solubility : Use DMSO concentrations <0.1% to avoid micelle formation, validated via dynamic light scattering (DLS) .
- Orthogonal assays : Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. How does the methoxy group on the piperidine ring influence metabolic stability?
- Mechanistic insight :
- Cytochrome P450 interactions : The 4-methoxy group reduces oxidative metabolism by CYP3A4, as shown in liver microsome assays. Compare half-life (t₁/₂) with non-methoxy analogs .
- Metabolite profiling : LC-MS/MS identifies O-demethylation as the primary metabolic pathway, with a 30% decrease in parent compound after 2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
